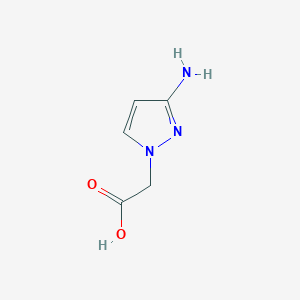

(3-amino-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3-amino-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products . Another study reported a multi-component reaction in an ionic liquid to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, showcasing an environmentally friendly approach with high yields . Additionally, novel pyrazolo[3,4-b]pyridine products were synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups .

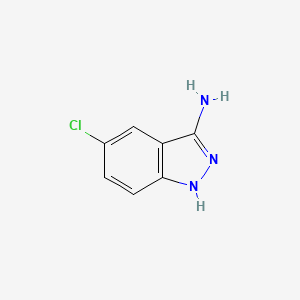

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structures of metal complexes with a pyrazole-derived ligand were determined by X-ray structure analysis . The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclizations and condensations. Divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles led to the formation of interesting bicyclic heterocycles . The reaction outcomes were highly sensitive to the nature of the reagents and the acidity of the reaction medium.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods and by studying their reactivity in different conditions. The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided insights into the acetylation process and the properties of the resulting compounds . The physicochemical characteristics of metal complexes with pyrazole-derived ligands were also described, with IR and 1H NMR spectra supporting the observed molecular structures .

Applications De Recherche Scientifique

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Pyrazole derivatives have been found to exhibit antimicrobial activity .

- Method : The synthesis of these compounds typically involves reactions with various reagents under specific conditions .

- Results : The antimicrobial activity of these compounds has been demonstrated in various studies, although specific quantitative data was not provided in the sources I found .

Anti-inflammatory Activity

- Field : Pharmacology

- Application : Some pyrazole derivatives have been used as anti-inflammatory agents .

- Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity in laboratory settings .

- Results : While specific results vary, some pyrazole derivatives have been found to exhibit significant anti-inflammatory activity .

Anticancer Activity

- Field : Oncology

- Application : Certain pyrazole derivatives have been studied for their potential anticancer effects .

- Method : These compounds are synthesized and then tested in vitro and in vivo for their ability to inhibit cancer cell growth .

- Results : Some pyrazole derivatives have shown promising results in inhibiting the growth of certain types of cancer cells .

Antiviral Activity

- Field : Virology

- Application : Some indole derivatives, which include pyrazole derivatives, have been found to exhibit antiviral activity .

- Method : These compounds are typically synthesized and then tested for their antiviral activity in laboratory settings .

- Results : While specific results vary, some indole derivatives have been found to exhibit significant antiviral activity .

Antidiabetic Activity

- Field : Endocrinology

- Application : Certain indole and imidazole derivatives, which include pyrazole derivatives, have been used as antidiabetic agents .

- Method : These compounds are typically synthesized and then tested for their antidiabetic activity in laboratory settings .

- Results : Some indole and imidazole derivatives have been found to exhibit significant antidiabetic activity .

Antioxidant Activity

- Field : Biochemistry

- Application : Certain imidazole derivatives, which include pyrazole derivatives, have been studied for their potential antioxidant effects .

- Method : These compounds are synthesized and then tested in vitro for their ability to inhibit oxidative processes .

- Results : Some imidazole derivatives have shown promising results in inhibiting oxidative processes .

Antitubercular Activity

- Field : Microbiology

- Application : Some indole derivatives, which include pyrazole derivatives, have been found to exhibit antitubercular activity .

- Method : These compounds are typically synthesized and then tested for their antitubercular activity in laboratory settings .

- Results : While specific results vary, some indole derivatives have been found to exhibit significant antitubercular activity .

Antimalarial Activity

- Field : Parasitology

- Application : Certain indole derivatives, which include pyrazole derivatives, have been used as antimalarial agents .

- Method : These compounds are typically synthesized and then tested for their antimalarial activity in laboratory settings .

- Results : Some indole derivatives have been found to exhibit significant antimalarial activity .

Anticholinesterase Activity

- Field : Neurology

- Application : Certain indole derivatives, which include pyrazole derivatives, have been studied for their potential anticholinesterase effects .

- Method : These compounds are synthesized and then tested in vitro for their ability to inhibit cholinesterase .

- Results : Some indole derivatives have shown promising results in inhibiting cholinesterase .

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWWRWZYMXKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598868 |

Source

|

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-amino-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

1006319-29-4 |

Source

|

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)